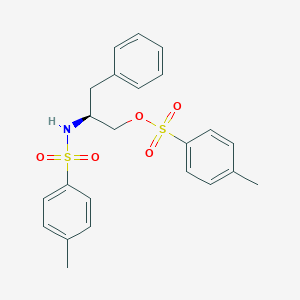

N,O-Ditosyl D-Phenylalaninol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,O-Ditosyl D-Phenylalaninol is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which imparts unique chemical properties. It is used in various scientific research applications due to its specific reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Ditosyl D-Phenylalaninol typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N,O-Ditosyl D-Phenylalaninol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of sulfonamide derivatives.

Applications De Recherche Scientifique

Organic Synthesis

N,O-Ditosyl D-Phenylalaninol serves as an essential intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions : The tosyl groups can be replaced by nucleophiles, enabling the formation of diverse derivatives useful in drug design.

- Macrocyclization : This compound can be utilized in macrocyclization reactions to create cyclic peptides or other complex structures, which are crucial in medicinal chemistry for developing new therapeutics .

Medicinal Chemistry

The compound is explored for its potential applications in drug development:

- Prodrug Formation : this compound can be employed as a prodrug to enhance the bioavailability of active pharmaceutical ingredients. By modifying the compound's solubility and permeability, it can improve the pharmacokinetic profiles of drugs targeting specific diseases .

- Anticancer Agents : Research indicates that derivatives of phenylalaninol exhibit cytotoxic effects against various cancer cell lines. The ability to modify this compound allows for the development of novel anticancer agents that can target specific pathways involved in tumor growth .

Biochemical Applications

In biochemistry, this compound has been utilized in:

- Proteomics Research : It is used as a biochemical tool for studying protein interactions and modifications due to its ability to form stable complexes with proteins .

- Nanotechnology : Recent studies have shown that dipeptide-based nanotubes formed from phenylalanine derivatives exhibit enzymatic stability and potential applications in drug delivery systems .

Mécanisme D'action

The mechanism of action of N,O-Ditosyl D-Phenylalaninol involves the interaction of the sulfonyl group with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s substrate. The pathways involved include the inhibition of sulfonamide-sensitive enzymes, which are crucial for various biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-hydroxyethyl 4-methylbenzenesulfonate

- 2-methylphenyl 4-methylbenzenesulfonate

- 2-methoxyethyl 4-methylbenzenesulfonate

Uniqueness

N,O-Ditosyl D-Phenylalaninol is unique due to its specific stereochemistry and the presence of both sulfonyl and aromatic groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.

Activité Biologique

N,O-Ditosyl D-Phenylalaninol is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in medicinal chemistry and biochemical studies. This article explores its biological activity, mechanisms, and implications based on recent research findings.

Chemical Structure and Properties

This compound is an amino alcohol derivative featuring two tosyl (tosylate) groups attached to the nitrogen and oxygen atoms of the phenylalaninol structure. The presence of these functional groups enhances its reactivity and solubility, making it suitable for various chemical transformations and biological applications.

The biological activity of this compound is primarily linked to its role as a chiral auxiliary in asymmetric synthesis and as a potential inhibitor in various enzymatic processes. The tosyl groups facilitate nucleophilic substitutions and other reactions, allowing the compound to interact with biological macromolecules effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures, thereby blocking active sites.

- Metabolic Pathway Tracing : Its isotopic labeling (in derivatives) allows researchers to trace metabolic pathways in cellular systems.

Antiviral Properties

Recent studies have indicated that phenylalanine derivatives, including those related to this compound, exhibit antiviral properties, particularly against HIV-1. For instance, dimerized phenylalanine derivatives have shown significant activity against HIV-1 capsid proteins, suggesting that structural modifications can enhance antiviral efficacy.

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| PF74 | 0.45 | Antiviral |

| Q-c4 | 0.57 | Antiviral |

| Q-a3 | 4.24 | Antiviral |

Table 1: Antiviral activities of phenylalanine derivatives .

Cytotoxicity Studies

In cytotoxicity assays conducted on cell lines infected with HIV-1, compounds derived from phenylalanine showed varied levels of toxicity. The selectivity index (SI), which compares cytotoxicity (CC50) to antiviral activity (EC50), is crucial for determining the therapeutic potential of these compounds.

| Compound | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|

| PF74 | 10 | 22.2 |

| Q-c4 | 12 | 21.0 |

| Q-a3 | 15 | 3.5 |

Table 2: Cytotoxicity data for selected compounds .

Case Studies

- Antiviral Activity Against HIV : A series of studies focused on the structure-activity relationship (SAR) of phenylalanine derivatives indicated that modifications at specific positions significantly enhanced antiviral activity against HIV-1. Compounds with fluorine substitutions demonstrated improved efficacy compared to their non-fluorinated counterparts .

- Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives could interfere with the viral assembly process by targeting the capsid proteins essential for HIV maturation . This highlights the potential for developing new antiviral therapies based on structural modifications of this compound.

Propriétés

IUPAC Name |

[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATCEFUUVQOULD-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.